
2-(Difluoromethyl)-3-methoxypyridine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Difluoromethyl)-3-methoxypyridine-4-carboxylic acid is a heterocyclic compound that contains both fluorine and methoxy functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-3-methoxypyridine-4-carboxylic acid typically involves the introduction of the difluoromethyl group into a pyridine ring. One common method is the difluoromethylation of pyridine derivatives using difluorocarbene reagents. This process can be achieved through various methods, including:
Electrophilic Difluoromethylation: This involves the use of electrophilic difluoromethylating agents such as difluoromethyl sulfonium salts.
Nucleophilic Difluoromethylation: This method uses nucleophilic difluoromethylating agents like difluoromethyltrimethylsilane.
Radical Difluoromethylation: This involves the generation of difluoromethyl radicals, which can be achieved using photoredox catalysts.
Industrial Production Methods
Industrial production of this compound often involves large-scale difluoromethylation processes. These processes are optimized for high yield and purity, and they typically use continuous flow reactors to ensure consistent reaction conditions and efficient production .
化学反应分析
Types of Reactions
2-(Difluoromethyl)-3-methoxypyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly used.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups attached to the pyridine ring, enhancing their chemical and biological properties .
科学研究应用
2-(Difluoromethyl)-3-methoxypyridine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its ability to interact with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
作用机制
The mechanism of action of 2-(Difluoromethyl)-3-methoxypyridine-4-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, increasing its binding affinity to enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects .
相似化合物的比较
Similar Compounds
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- Difluoromethylated pyrazoline derivatives
- Difluoromethylated pyrrole derivatives
Uniqueness
2-(Difluoromethyl)-3-methoxypyridine-4-carboxylic acid is unique due to the presence of both difluoromethyl and methoxy groups, which confer distinct chemical properties. The difluoromethyl group enhances the compound’s stability and lipophilicity, while the methoxy group can participate in various chemical reactions, making it a versatile building block for the synthesis of complex molecules .
属性
分子式 |
C8H7F2NO3 |
|---|---|
分子量 |
203.14 g/mol |
IUPAC 名称 |
2-(difluoromethyl)-3-methoxypyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H7F2NO3/c1-14-6-4(8(12)13)2-3-11-5(6)7(9)10/h2-3,7H,1H3,(H,12,13) |
InChI 键 |
WRGRIMDYNYJXGR-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CN=C1C(F)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


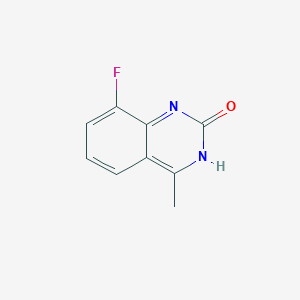

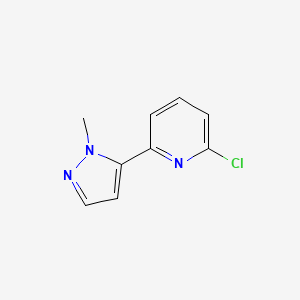
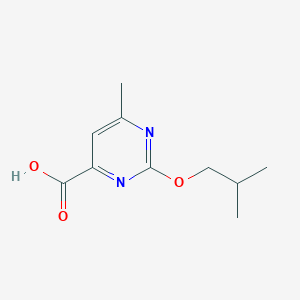
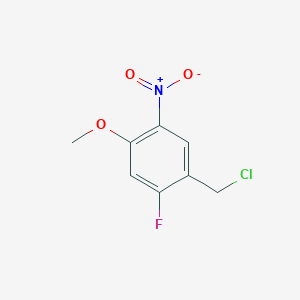
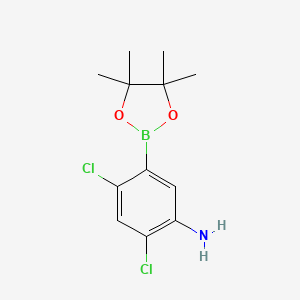
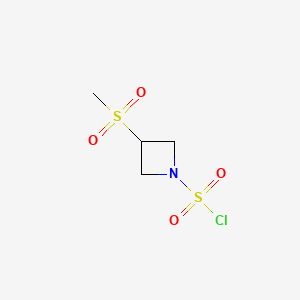
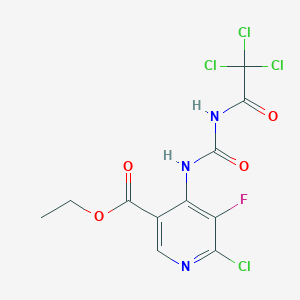

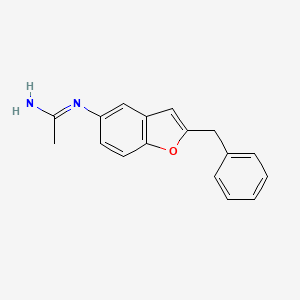
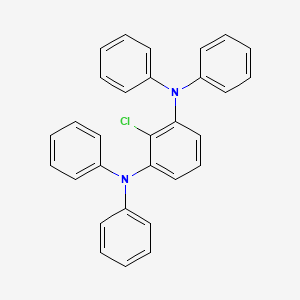
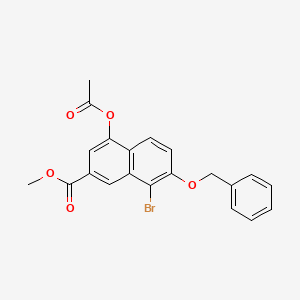
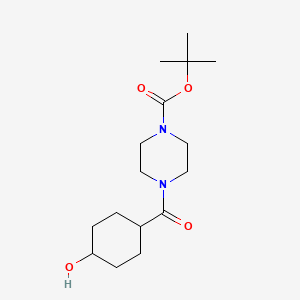
![3-[4-(Trifluoromethyl)pyridin-2-yl]oxyaniline](/img/structure/B13928524.png)
